molecular formula C10H17Br B12279785 1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane

1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane

Cat. No.: B12279785
M. Wt: 217.15 g/mol
InChI Key: YQJBCEWDKVVSBK-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes, making it valuable in drug design and materials science .

Preparation Methods

The synthesis of 1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical-mediated bromoalkylation of [1.1.1]propellane . This process involves the generation of a radical intermediate, which then reacts with bromomethyl and tert-butyl groups to form the desired compound. The reaction conditions often include the use of radical initiators and specific solvents to facilitate the reaction.

Industrial production methods for bicyclo[1.1.1]pentane derivatives often employ continuous flow processes. These methods allow for the efficient and scalable production of the compound, with throughputs up to 8.5 mmol/h . Continuous photochemical transformations can also be used to introduce various functional groups into the bicyclo[1.1.1]pentane scaffold .

Chemical Reactions Analysis

1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common reagents used in these reactions include radical initiators, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane depends on its specific application. In drug discovery, the compound acts as a bioisostere, mimicking the properties of phenyl rings, tert-butyl groups, and internal alkynes. This allows it to interact with molecular targets in a similar manner, while potentially offering improved pharmacokinetic properties . The molecular targets and pathways involved vary depending on the specific drug candidate and therapeutic area.

Comparison with Similar Compounds

1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

    1-Chloromethyl-3-tert-butylbicyclo[1.1.1]pentane: Similar in structure but with a chlorine atom instead of bromine.

    1-(Hydroxymethyl)-3-tert-butylbicyclo[1.1.1]pentane: Contains a hydroxyl group instead of a bromomethyl group.

    1-(Aminomethyl)-3-tert-butylbicyclo[1.1.1]pentane: Features an aminomethyl group in place of the bromomethyl group.

The uniqueness of this compound lies in its specific functional groups, which impart distinct reactivity and properties compared to its analogs .

Properties

Molecular Formula

C10H17Br

Molecular Weight

217.15 g/mol

IUPAC Name

1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane

InChI

InChI=1S/C10H17Br/c1-8(2,3)10-4-9(5-10,6-10)7-11/h4-7H2,1-3H3

InChI Key

YQJBCEWDKVVSBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C12CC(C1)(C2)CBr

Origin of Product

United States

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